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Abstract

Xenon hexafluoride (XeFs) stands as a fascinating case study in structural chemistry,
exhibiting markedly different atomic arrangements in the gas and solid phases. In the gaseous
state, XeFe is a monomeric species that defies simple valence shell electron pair repulsion
(VSEPR) theory predictions, adopting a distorted octahedral geometry. This deviation is a
consequence of the stereochemically active lone pair of electrons on the xenon atom, leading
to a dynamic, fluxional structure. Conversely, the solid state of XeFs is characterized by a
complex polymorphism, with at least six identified crystalline phases. These solid structures are
not composed of discrete XeFs molecules but rather are built from ionic aggregates, primarily
tetrameric and hexameric rings of xenon pentafluoride cations ([XeFs]*) and fluoride anions
(F). This technical guide provides a comprehensive examination of the gas-phase and solid-
phase structures of XeFs, detailing the experimental methodologies employed for their
determination and presenting key structural parameters.

The Gas-Phase Structure of XeFes: A Fluxional
Molecule

The structure of gaseous XeFs has been a subject of considerable investigation and debate.
While VSEPR theory predicts a distorted octahedral geometry due to the presence of six
bonding pairs and one lone pair of electrons around the central xenon atom, the precise nature
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of this distortion has been elucidated through a combination of experimental techniques and
theoretical calculations.

Experimental Determination: Gas Electron Diffraction

Gas electron diffraction (GED) has been the primary experimental method for determining the
molecular structure of XeFe in the gas phase. This technique involves passing a high-energy
beam of electrons through a gaseous sample and analyzing the resulting diffraction pattern.
The scattered electrons provide information about the internuclear distances within the
molecule.

Early GED studies confirmed that the structure of XeFes is not a regular octahedron.[1] The
experimental data are consistent with a model in which the molecule is permanently distorted
from On symmetry. The most accepted ground-state geometry is of Czv symmetry,
corresponding to the lone pair emerging through the center of one of the octahedral faces.[1][2]
However, the energy barrier for the interconversion between equivalent Csv structures is very
low, making XeFe a highly fluxional molecule at room temperature.[1] This means the lone pair
is not static but rapidly moves from one face to another, leading to a time-averaged structure
that appears nearly octahedral.

The Pseudo-Jahn-Teller Effect

The distortion from a perfect octahedral geometry is explained by the pseudo-Jahn-Teller
effect.[3] This effect occurs in non-linear molecules with a non-degenerate ground electronic
state that is close in energy to an excited electronic state. The vibronic coupling between these
states leads to a distortion of the higher-symmetry geometry to a more stable, lower-symmetry
configuration. In XeFs, the small energy gap between the highest occupied molecular orbital
(HOMO), which is primarily the xenon 5s lone pair, and the lowest unoccupied molecular orbital
(LUMO) allows for this distortion.

Structural Parameters

The dynamic nature of the XeFs molecule makes a precise definition of bond angles
challenging. However, GED studies have provided an accurate value for the average xenon-
fluorine bond length.
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Parameter Value Experimental Method

Mean Xe-F Bond Length (ra) 1.890 + 0.005 A Gas Electron Diffraction

Table 1: Experimentally determined mean Xe-F bond length in gas-phase XeFs.[1]

Theoretical calculations have been employed to model the potential energy surface of XeFs
and to determine the geometries of various possible conformers.

Symmetry Xe-F Bond Lengths (A) F-Xe-F Bond Angles (°)
On r=1.902 90, 180

Cav a=1960,b=1.826,c=1805 j=139.7,k=79.9,1=74.8
Csv a=1.927,b=1.796 j=80.8,k=115.1

Table 2: Calculated geometric parameters for different symmetries of the XeFs molecule at the
Self-Consistent Field (SCF) level of theory.[4]

The Solid-Phase Structure of XeFes: A World of
Polymorphs

In stark contrast to its monomeric and fluxional nature in the gas phase, solid XeFs exhibits a
rich and complex structural chemistry. It is known to exist in at least six different crystalline
modifications, or polymorphs, depending on the temperature.[5] A key feature of the solid-state
structures is the absence of discrete XeFs molecules. Instead, the crystal lattices are
constructed from associated [XeFs]* cations and F~ anions, which form oligomeric rings.[5][6]

Experimental Determination: X-ray and Neutron
Diffraction

The structures of the various solid phases of XeFs have been primarily determined using
single-crystal and powder X-ray diffraction, as well as neutron diffraction. These techniques
provide detailed information about the arrangement of atoms in the crystal lattice, including unit
cell parameters, space groups, and interatomic distances and angles.
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The Polymorphs of XeFs

The different crystalline phases of XeFs are stable over various temperature ranges. The
structures are generally based on tetrameric or hexameric rings of alternating [XeFs]* and F~
ions.

o Cubic Phase (Phase IV): Stable at room temperature, this phase has a complex cubic
structure. The lattice is disordered and contains both tetrameric and hexameric units of
([XeFs]*F).[5]

o Other Phases: Other phases exist at higher and lower temperatures, exhibiting different
crystal symmetries and arrangements of the ionic clusters. For instance, some high-
temperature modifications consist of a non-symmetric tetramer, which can be described as a
cyclic trimer with a weakly associated monomer. The low-temperature modifications are
composed of regular tetramers.[5]

Crystal
Space
Phase Syste a(A) b (A) c (A) B (°) T (K) z
Group
m
v Cubic Fm3c 25.06 25.06 25.06 90 193 144
Monocli
] C2lc 13.624 13.624 14.583 59.172 - -
nic

Table 3: Crystallographic data for two of the solid phases of XeFe. Z represents the number of
XeFs formula units per unit cell.

Due to the complex and often disordered nature of the solid phases, a complete and detailed
set of bond lengths and angles for each polymorph is not readily available in a single source.
The structures are best described in terms of the geometry of the [XeFs]* cation and the
bridging interactions with the F~ anions. The [XeFs]* cation typically adopts a square pyramidal
geometry, with the xenon atom slightly below the plane of the four basal fluorine atoms.

Experimental Protocols
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The determination of the gas-phase and solid-phase structures of a highly reactive and volatile
compound like XeFs requires specialized experimental procedures.

Gas Electron Diffraction (GED) of XeFe

The GED experiment for XeFs involves the following key steps:

o Sample Preparation and Handling: High-purity XeFe (typically >99.5%) is required. Due to its
high reactivity and volatility, the sample must be handled in a vacuum line or a dry, inert
atmosphere (e.g., dry nitrogen or argon). The sample is typically stored in a corrosion-
resistant container (e.g., made of nickel or Monel) and is sublimed into the diffraction
apparatus.

o Data Acquisition:

[¢]

A high-energy electron beam (typically 40-60 keV) is generated in an electron gun.

o The electron beam is passed through a nozzle from which the gaseous XeFs sample
effuses into a high-vacuum chamber. The nozzle is often heated to ensure a sufficient
vapor pressure.

o The scattered electrons are detected on a photographic plate or a modern imaging plate
detector at various camera distances to capture a wide range of scattering angles.

o Arotating sector is often used in front of the detector to compensate for the rapid fall-off in
scattering intensity with increasing scattering angle.

o Data Analysis:

o The diffraction pattern is digitized, and the radial intensity distribution is extracted.

o The experimental scattering intensity is compared to theoretical scattering intensities
calculated for various molecular models.

o Aleast-squares refinement process is used to optimize the structural parameters (bond
lengths, bond angles, and vibrational amplitudes) of the model to achieve the best fit with
the experimental data.
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Single-Crystal X-ray Diffraction of XeFe

Determining the crystal structure of the various polymorphs of XeFe by single-crystal X-ray
diffraction is challenging due to the difficulty in growing suitable single crystals of this reactive
material. The general procedure is as follows:

o Crystal Growth: Single crystals of XeFs can be grown by slow sublimation in a sealed quartz
or sapphire capillary. The temperature gradient along the capillary is carefully controlled to
promote the growth of a single crystal of a specific phase.

o Crystal Mounting: A suitable single crystal is selected under a microscope in a dry, inert
atmosphere and mounted on a goniometer head, typically using a cryo-loop and flash-
cooling with liquid nitrogen.

o Data Collection:

o The mounted crystal is placed in a diffractometer and cooled to the desired temperature to
study a specific phase.

o A monochromatic X-ray beam is directed at the crystal.

o The crystal is rotated, and the diffraction pattern is recorded on a detector (e.g., a CCD or
CMOS detector). A full dataset consists of thousands of reflections collected at different
crystal orientations.

e Structure Solution and Refinement:

o The positions of the diffraction spots are used to determine the unit cell parameters and
the crystal system.

o The intensities of the reflections are used to determine the space group and to solve the
crystal structure, which involves finding the positions of the atoms in the unit cell.

o The structural model is then refined against the experimental data to obtain the final
atomic coordinates, bond lengths, and bond angles.

Neutron Diffraction of Solid XeFe
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Neutron diffraction provides complementary information to X-ray diffraction, particularly for
locating light atoms like fluorine in the presence of a heavy atom like xenon. The experimental
protocol for powder neutron diffraction is as follows:

o Sample Preparation: A polycrystalline (powder) sample of XeFe is loaded into a sample
container made of a material that is relatively transparent to neutrons (e.g., vanadium). The
sample is handled in an inert atmosphere to prevent reaction with moisture.

o Data Acquisition:
o The sample is placed in a neutron beam at a neutron scattering facility.
o The sample is cooled or heated to the desired temperature to study a specific polymorph.

o The scattered neutrons are detected by an array of detectors surrounding the sample. The
diffraction pattern is recorded as a function of the scattering angle (20).

o Data Analysis (Rietveld Refinement):
o The powder diffraction pattern is analyzed using the Rietveld method.

o This method involves fitting the entire experimental diffraction profile with a calculated
profile based on a structural model.

o The refinement process optimizes various parameters, including lattice parameters,
atomic positions, and site occupancies, to achieve the best possible fit between the
calculated and observed patterns.

Visualizations
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A diagram illustrating the structural difference of XeFs in the gas and solid phases.
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A simplified workflow for the experimental determination of XeFs structures.

Conclusion

The structural chemistry of xenon hexafluoride provides a compelling illustration of how the
physical state of a substance can profoundly influence its atomic arrangement. The gas phase
is dominated by the properties of the individual, highly fluxional XeFs molecule, with its
structure dictated by the subtle electronic interactions of the pseudo-Jahn-Teller effect. In
contrast, the solid phase is governed by intermolecular forces and crystal packing effects,
leading to the formation of stable ionic aggregates and a variety of polymorphic forms. The
elucidation of these complex structures has been a triumph of experimental techniques such as
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electron, X-ray, and neutron diffraction, coupled with theoretical calculations, and continues to
provide valuable insights into the nature of chemical bonding and molecular geometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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